molecular formula C13H10ClNO2 B2973354 1-(6-(4-Chlorophenoxy)pyridin-3-yl)ethanone CAS No. 1545165-13-6

1-(6-(4-Chlorophenoxy)pyridin-3-yl)ethanone

Cat. No.: B2973354
CAS No.: 1545165-13-6
M. Wt: 247.68
InChI Key: NAYHRLNRTBNYDF-UHFFFAOYSA-N
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Description

1-(6-(4-Chlorophenoxy)pyridin-3-yl)ethanone is an organic compound with the molecular formula C13H10ClNO2 It is a derivative of pyridine and phenoxy compounds, characterized by the presence of a chlorophenyl group attached to a pyridine ring via an ethanone linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(6-(4-Chlorophenoxy)pyridin-3-yl)ethanone typically involves the reaction of 4-chlorophenol with 3-bromopyridine in the presence of a base such as potassium carbonate. The reaction proceeds via a nucleophilic aromatic substitution mechanism, resulting in the formation of 4-chlorophenoxypyridine. This intermediate is then subjected to a Friedel-Crafts acylation reaction using acetyl chloride and a Lewis acid catalyst like aluminum chloride to yield the final product, this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer, thereby optimizing reaction conditions and yield. The use of automated systems for reagent addition and product isolation further enhances the scalability and reproducibility of the synthesis.

Chemical Reactions Analysis

Types of Reactions

1-(6-(4-Chlorophenoxy)pyridin-3-yl)ethanone undergoes various chemical reactions, including:

    Oxidation: The ethanone group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The ethanone group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an alkaline medium or chromium trioxide in acetic acid.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: 1-(6-(4-Chlorophenoxy)pyridin-3-yl)ethanoic acid.

    Reduction: 1-(6-(4-Chlorophenoxy)pyridin-3-yl)ethanol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-(6-(4-Chlorophenoxy)pyridin-3-yl)ethanone has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-(6-(4-Chlorophenoxy)pyridin-3-yl)ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chlorophenyl and pyridine moieties enable it to bind to active sites or allosteric sites of target proteins, thereby modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of receptor signaling pathways.

Comparison with Similar Compounds

1-(6-(4-Chlorophenoxy)pyridin-3-yl)ethanone can be compared with other similar compounds, such as:

    1-(6-(4-Bromophenoxy)pyridin-3-yl)ethanone: Similar structure but with a bromine atom instead of chlorine, which may affect its reactivity and biological activity.

    1-(6-(4-Methylphenoxy)pyridin-3-yl)ethanone: Contains a methyl group instead of chlorine, potentially altering its lipophilicity and pharmacokinetic properties.

    1-(6-(4-Fluorophenoxy)pyridin-3-yl)ethanone: Fluorine substitution may enhance its metabolic stability and binding affinity to certain targets.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

1-[6-(4-chlorophenoxy)pyridin-3-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10ClNO2/c1-9(16)10-2-7-13(15-8-10)17-12-5-3-11(14)4-6-12/h2-8H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NAYHRLNRTBNYDF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CN=C(C=C1)OC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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